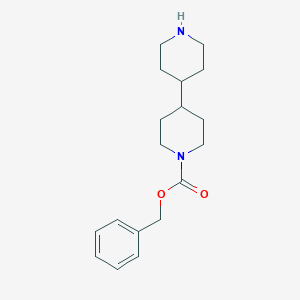

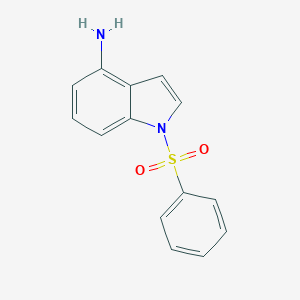

N-Cbz-4,4'-bipiperidina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

N-Cbz-4,4’-bipiperidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a protected form of bipiperidine, allowing for selective reactions at other functional groups.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

Medicine: Explored for its potential use in drug development, particularly in the design of central nervous system (CNS) active agents.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and advanced materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-4,4’-bipiperidine typically involves the protection of 4,4’-bipiperidine with a carbobenzyloxy group. One common method is the reaction of 4,4’-bipiperidine with benzyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N-Cbz-4,4’-bipiperidine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-Cbz-4,4’-bipiperidine can undergo various chemical reactions, including:

Hydrogenation: The Cbz protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution Reactions: The bipiperidine core can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Cbz group.

Common Reagents and Conditions

Hydrogenation: Palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrogenation: Removal of the Cbz group yields 4,4’-bipiperidine.

Substitution: Alkylated or acylated derivatives of N-Cbz-4,4’-bipiperidine.

Oxidation and Reduction: Various oxidized or reduced forms of the bipiperidine core.

Mecanismo De Acción

The mechanism of action of N-Cbz-4,4’-bipiperidine is primarily related to its role as a protected intermediate. The Cbz group protects the nitrogen atoms, preventing unwanted reactions during synthetic processes. Upon removal of the Cbz group, the bipiperidine core can interact with various molecular targets, depending on the specific application. For example, in medicinal chemistry, the deprotected bipiperidine may act on CNS receptors or enzymes, modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

4,4’-Bipiperidine: The parent compound without the Cbz protection.

N-Boc-4,4’-bipiperidine: Another protected form, where the nitrogen atoms are protected by a tert-butoxycarbonyl (Boc) group.

N-Fmoc-4,4’-bipiperidine: Protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

Uniqueness

N-Cbz-4,4’-bipiperidine is unique due to the stability and ease of removal of the Cbz protecting group. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required. Compared to Boc and Fmoc protections, the Cbz group offers different reactivity and stability profiles, making it suitable for specific synthetic applications.

Propiedades

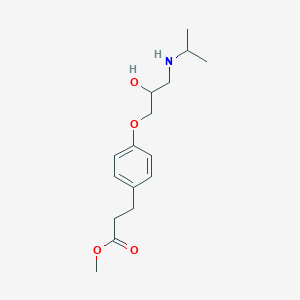

IUPAC Name |

benzyl 4-piperidin-4-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c21-18(22-14-15-4-2-1-3-5-15)20-12-8-17(9-13-20)16-6-10-19-11-7-16/h1-5,16-17,19H,6-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXVUJHYDUORFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450621 | |

| Record name | Benzyl [4,4'-bipiperidine]-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109397-72-0 | |

| Record name | Benzyl [4,4'-bipiperidine]-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the role of N-Cbz-4,4'-bipiperidine hydrochloride in the synthesis described in the paper?

A1: N-Cbz-4,4'-bipiperidine hydrochloride acts as the nucleophile in the palladium-catalyzed aminocarbonylation reaction. It reacts with the 7-bromo or 7-iodo-1,4-benzodiazepine substrate in the presence of a palladium catalyst and carbon monoxide. This results in the formation of a new carbon-nitrogen bond, effectively introducing the 7-(4,4'-bipiperidinylcarbonyl) moiety into the benzodiazepine structure [].

Q2: Are there alternative methods for introducing the 7-(4,4'-bipiperidinylcarbonyl) group, and how does the palladium-catalyzed approach compare?

A2: While alternative methods might exist, the research highlights the efficiency of the palladium-catalyzed aminocarbonylation reaction for this specific transformation []. This approach offers advantages in terms of reaction yield and selectivity, potentially outperforming other synthetic routes. Further research would be needed to directly compare this method with other potential synthetic strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine](/img/structure/B25664.png)

![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)